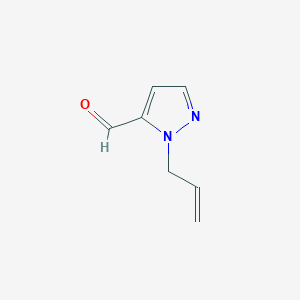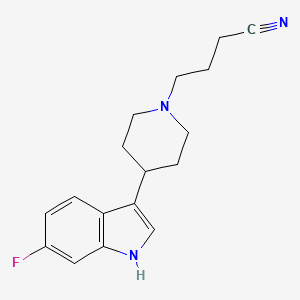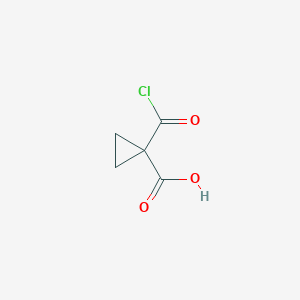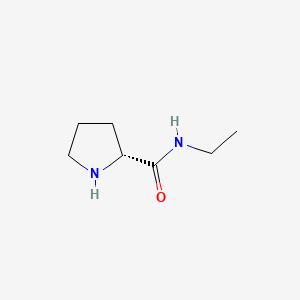
1-(PROP-2-EN-1-YL)-1H-PYRAZOLE-5-CARBALDEHYDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(PROP-2-EN-1-YL)-1H-PYRAZOLE-5-CARBALDEHYDE is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a prop-2-en-1-yl group attached to the nitrogen atom at position 1 and an aldehyde group at position 5 of the pyrazole ring. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(PROP-2-EN-1-YL)-1H-PYRAZOLE-5-CARBALDEHYDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as β-ketoesters or β-diketones, under acidic or basic conditions.
Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced via an alkylation reaction using an appropriate alkylating agent, such as allyl bromide, in the presence of a base like potassium carbonate.
Formylation: The aldehyde group can be introduced at the 5-position of the pyrazole ring through a formylation reaction, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Green chemistry approaches, such as the use of safer solvents and catalysts, may also be employed to enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(PROP-2-EN-1-YL)-1H-PYRAZOLE-5-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The prop-2-en-1-yl group can undergo substitution reactions, such as nucleophilic substitution, where the allylic hydrogen is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Allyl bromide (for alkylation), bases like potassium carbonate (K2CO3)
Major Products Formed:
Oxidation: 1-(PROP-2-EN-1-YL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
Reduction: 1-(PROP-2-EN-1-YL)-1H-PYRAZOLE-5-METHANOL
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(PROP-2-EN-1-YL)-1H-PYRAZOLE-5-CARBALDEHYDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(PROP-2-EN-1-YL)-1H-PYRAZOLE-5-CARBALDEHYDE depends on its specific application:
Biological Activity: The compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation.
Chemical Reactivity: The presence of the aldehyde and prop-2-en-1-yl groups allows the compound to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
1-(PROP-2-EN-1-YL)-1H-PYRAZOLE-5-CARBALDEHYDE can be compared with other similar compounds, such as:
1-(PROP-2-EN-1-YL)-1H-PYRAZOLE-3-CARBALDEHYDE: Similar structure but with the aldehyde group at the 3-position.
1-(PROP-2-EN-1-YL)-1H-PYRAZOLE-4-CARBALDEHYDE: Similar structure but with the aldehyde group at the 4-position.
1-(PROP-2-EN-1-YL)-1H-PYRAZOLE-5-CARBOXYLIC ACID: Oxidized form of the compound with a carboxylic acid group instead of an aldehyde.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C7H8N2O |
|---|---|
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
2-prop-2-enylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-2-5-9-7(6-10)3-4-8-9/h2-4,6H,1,5H2 |
Clave InChI |
YDYCDDNJJHNTLQ-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C(=CC=N1)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-2,4-bis(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B8733392.png)
![Methyl 4-[(4-tert-butylphenyl)carbamoyl]benzoate](/img/structure/B8733395.png)








![4-(6-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)morpholine](/img/structure/B8733470.png)
